4-[[1H-imidazol-2-ylmethyl(methyl)amino]methyl]-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-[[1H-imidazol-2-ylmethyl(methyl)amino]methyl]-1H-pyrazole-5-carboxylic acid is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1H-imidazol-2-ylmethyl(methyl)amino]methyl]-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the pyrazole ring . The reaction conditions often require the use of catalysts such as nickel, and the process may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the desired purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[[1H-imidazol-2-ylmethyl(methyl)amino]methyl]-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[[1H-imidazol-2-ylmethyl(methyl)amino]methyl]-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[[1H-imidazol-2-ylmethyl(methyl)amino]methyl]-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar ring structure, known for its role in various biological processes.
Pyrazole: Another related compound, often used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4-[[1H-imidazol-2-ylmethyl(methyl)amino]methyl]-1H-pyrazole-5-carboxylic acid is unique due to its combination of imidazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for more versatile interactions and applications compared to simpler compounds like imidazole or pyrazole alone.
Properties
IUPAC Name |
4-[[1H-imidazol-2-ylmethyl(methyl)amino]methyl]-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-15(6-8-11-2-3-12-8)5-7-4-13-14-9(7)10(16)17/h2-4H,5-6H2,1H3,(H,11,12)(H,13,14)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRARFEAJSKHVDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(NN=C1)C(=O)O)CC2=NC=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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